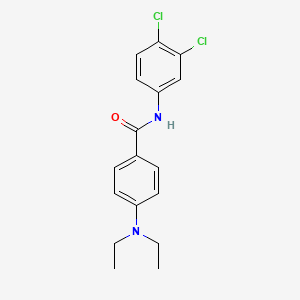

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide belongs to a class of compounds that have been explored for their unique chemical and physical properties. These compounds are of interest in various fields of chemistry and pharmacology due to their potential applications and the insights they offer into chemical interactions and reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of elemental selenium, dimethyl acetylenedicarboxylate, and other reagents under specific conditions to yield the desired products with high specificity and yields. For example, the treatment of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene has been reported to give specific selenacyclooctane derivatives (Nakayama et al., 1998).

Molecular Structure Analysis

X-ray diffraction analysis and other spectroscopic methods like IR, NMR, and UV-Vis have been employed to determine the molecular structure of related benzamide compounds. These analyses provide insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, revealing the intricate details of molecular conformations (Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to a variety of products depending on the reagents and conditions used. For instance, reactions with MeI, dimethyl acetylenedicarboxylate, and elemental sulfur under mild conditions have been shown to yield specific iodide, diselenole, and dithiocarboxylate derivatives, respectively. Thermolysis in refluxing o-dichlorobenzene can afford α-diselenoamide derivatives, highlighting the reactivity and versatility of these compounds (Nakayama et al., 1998).

Scientific Research Applications

Synthesis and Structural Characterization

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide has been the focus of research due to its potential in various applications. One study described the synthesis and structural characterization of oxorhenium(V) complexes with thiosemicarbazones derived from related chemical structures. These complexes exhibit strong antiproliferative effects, highlighting their potential in medical applications (H. Nguyen et al., 2009). Additionally, research on benzamides has shown synthesis routes leading to compounds with unique properties, such as 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, showcasing the versatility of benzamide derivatives in chemical synthesis (J. Nakayama et al., 1998).

Antipathogenic and Antibacterial Properties

A study focused on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives related to N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide. These derivatives showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth capabilities (Carmen Limban et al., 2011). This suggests potential for developing novel antimicrobial agents with antibiofilm properties.

Applications in Material Science

Research into the graft polymerization of acrylamide on cellulose, utilizing benzophenone as a photo-initiator, reveals applications beyond biological activity. This process, leading to the successful grafting of polyacrylamide on cotton fabrics, demonstrates the use of benzamide derivatives in enhancing material properties such as antibacterial abilities through simple chlorination processes (K. Hong et al., 2009).

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)20-13-7-10-15(18)16(19)11-13/h5-11H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPABMLFSDQAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)

![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)

![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)